molecular formula C13H15ClF3N3O B2533707 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide CAS No. 900641-70-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide

Cat. No. B2533707
CAS RN: 900641-70-5
M. Wt: 321.73
InChI Key: JWDAIUNVDRCROM-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide” is a chemical compound with the CAS Number: 900641-70-5. It has a molecular weight of 321.73 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

In a study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular formula of the compound is C13H15ClF3N3O . The InChI Code is 1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 321.73 .

Scientific Research Applications

Analgesic Potential

The compound has been studied for its potential as an analgesic . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized, and their analgesic action was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . These compounds are useful as analgesics and displayed pain-relieving effects in the presence of naloxone .

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives . The synthesized derivatives were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .

Pharmacophore Models

The compound is used in the study of designing pharmacophore models for analgesics . The synthesized derivatives were used to study their analgesic action .

Chemical Building Block

4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, is used as a building block in organic synthesis . It participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Synthesis of Ureas

The compound may be used in the synthesis of various ureas . For example, it can be used to synthesize N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea and [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea] .

Synthesis of Trans-Ureas

The compound can also be used in the synthesis of trans-ureas . For instance, it can be used to synthesize trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAIUNVDRCROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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